8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Lipophilicity Membrane permeability CNS drug design

8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 89549-06-4) is a fully substituted tetrahydroisoquinoline (THIQ) derivative bearing a unique combination of 5,6-dimethoxy, N(2)-methyl, and C(8)-ethyl substituents on the bicyclic core. The compound has a molecular formula of C₁₄H₂₁NO₂ and a molecular weight of 235.33 g·mol⁻¹.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 89549-06-4
Cat. No. B11872134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS89549-06-4
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C2=C1CN(CC2)C)OC)OC
InChIInChI=1S/C14H21NO2/c1-5-10-8-13(16-3)14(17-4)11-6-7-15(2)9-12(10)11/h8H,5-7,9H2,1-4H3
InChIKeyJCZWTVCUBAFADN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 89549-06-4): Structural Identity and Procurement-Relevant Physicochemical Profile


8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 89549-06-4) is a fully substituted tetrahydroisoquinoline (THIQ) derivative bearing a unique combination of 5,6-dimethoxy, N(2)-methyl, and C(8)-ethyl substituents on the bicyclic core. The compound has a molecular formula of C₁₄H₂₁NO₂ and a molecular weight of 235.33 g·mol⁻¹ . Its calculated partition coefficient (LogP) is 2.192, with a topological polar surface area (TPSA) of 21.70 Ų, zero hydrogen-bond donors, and three hydrogen-bond acceptors . The tetrahydroisoquinoline scaffold constitutes the pharmacophoric backbone of numerous bioactive natural alkaloids and synthetic therapeutic agents, and the specific 5,6-dimethoxy-8-ethyl-2-methyl substitution pattern distinguishes this compound from the more common 6,7-dimethoxy-2-methyl THIQ congeners [1].

Why 8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Generic THIQ Analogs: Critical Substituent-Dependent Property Divergence


Tetrahydroisoquinoline derivatives exhibit profound, non-linear structure–activity relationships where minor substituent variations at the C(8), N(2), and aromatic methoxy positions produce large shifts in physicochemical properties, target engagement profiles, and toxicity [1]. The 8-ethyl group in the target compound raises LogP by approximately 0.5 log units relative to the unsubstituted 5,6-dimethoxy-2-methyl-THIQ analog (LogP 1.7), altering membrane partitioning and CNS accessibility [2]. Classical pharmacological studies have demonstrated that lengthening the N(2)-alkyl chain systematically increases acute toxicity in mice, while the methoxy regiochemistry (5,6- vs. 6,7-dimethoxy) determines whether a compound engages sigma-2 receptors with a 6,7-dimethoxy-THIQ pharmacophore or follows an alternative isoindoline-type recognition mode [3][4]. Moreover, the 8-substitution pattern is a documented pharmacophoric requirement for IKKβ kinase inhibition within the Asahi Kasei patent series, meaning that 8-unsubstituted or 8-halo analogs are not functionally interchangeable with 8-alkyl congeners [5]. These interdependent substituent effects preclude generic substitution; selecting the incorrect regioisomer or des-ethyl analog introduces uncontrolled variables in binding, pharmacokinetics, and safety readouts.

Quantitative Differentiation Evidence: 8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline vs. Closest Structural Analogs


Lipophilicity Differential: 8-Ethyl Substitution Increases LogP by ~0.5 Units Relative to the Des-Ethyl Analog (CAS 87664-82-2)

The target compound exhibits a calculated LogP of 2.192, compared with an XLogP3 of 1.7 for the direct des-ethyl analog 5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 87664-82-2) [1]. This ΔLogP of +0.49 is attributable solely to the C(8)-ethyl substituent, as both compounds share identical 5,6-dimethoxy and N(2)-methyl groups. In drug design, a ΔLogP of ~0.5 units is recognized as sufficient to produce meaningful shifts in membrane permeability, P-glycoprotein susceptibility, and CNS penetration [2].

Lipophilicity Membrane permeability CNS drug design

Molecular Weight and Rotatable Bond Increment: 8-Ethyl Group Adds 28 Da and One Rotatable Bond Over the Des-Ethyl Analog

The target compound (MW = 235.33 Da, 3 rotatable bonds) carries an additional 28.06 Da and one extra rotatable bond compared with the des-ethyl comparator 5,6-dimethoxy-2-methyl-THIQ (MW = 207.27 Da, 2 rotatable bonds) [1]. Both compounds share identical TPSA values (21.70 Ų) and hydrogen-bond donor/acceptor counts (0 donors, 3 acceptors). The increase in molecular weight remains within favorable drug-like space (MW < 500), while the additional rotatable bond (ethyl C–C torsion) modestly increases conformational entropy without adversely affecting ligand efficiency metrics [2].

Physicochemical profiling Rotatable bonds Molecular weight optimization

8-Substitution Pharmacophoric Requirement for IKKβ Kinase Inhibition: 8-Unsubstituted Analogs Are Excluded from the Active Chemical Space

The Asahi Kasei patent family (US 8,299,055 B2; KR 1,013,234,48 B1) explicitly defines 8-substituted isoquinoline derivatives as the active chemotype for IKKβ inhibition, with the generic Markush structure requiring a substituent at the 8-position of the isoquinoline ring system [1][2]. While specific IC₅₀ values for the exact 8-ethyl-5,6-dimethoxy-2-methyl-THIQ compound are not disclosed in the patent, the 8-position substitution is documented as essential for IKKβ inhibitory activity, distinguishing 8-substituted analogs from 8-unsubstituted THIQ derivatives that lack this pharmacophoric feature altogether [1]. The 8-ethyl group provides a non-halogen, medium-sized alkyl substituent that occupies the steric pocket identified in the patent SAR, offering an alternative to 8-bromo (CAS 1131594-28-9) and 8-chloro analogs with potentially reduced metabolic activation risk .

IKKβ inhibition NF-κB pathway Kinase inhibitor design

5,6-Dimethoxy vs. 6,7-Dimethoxy Pharmacophore Divergence: Differential Sigma-2 Receptor Recognition Mode

Published medicinal chemistry studies on sigma-2 (σ₂) receptor PET radioligand development have explicitly distinguished between two pharmacophoric frameworks: the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold and the 5,6-dimethoxyisoindoline scaffold [1]. The target compound, bearing 5,6-dimethoxy substitution on a tetrahydroisoquinoline core rather than an isoindoline core, represents a hybrid chemotype. This distinct regiochemistry places the methoxy groups in a spatial arrangement that differs from the validated 6,7-dimethoxy-THIQ sigma-2 pharmacophore, predicting altered sigma receptor subtype selectivity [1][2]. In the cited study, the 6,7-dimethoxy-THIQ-based lead compound exhibited σ₂ receptor Kᵢ = 2.57 nM with >2000-fold selectivity over σ₁, demonstrating the sensitivity of target engagement to methoxy position [1].

Sigma-2 receptor Pharmacophore design PET radioligand

2-Alkyl Chain Length–Toxicity Relationship: 2-Methyl Offers a Documented Safety Margin Advantage Over Longer 2-Alkyl Homologs

Classical pharmacological studies by Debeer et al. (1950, 1951) established a consistent structure–toxicity relationship across three homologous series of 2-alkyl-1,2,3,4-tetrahydroisoquinoline hydrochlorides bearing 6,7-dihydroxy, 6,7-dimethoxy, or 6-ethoxy substituents [1][2]. The L₅₀ values in albino mice decreased (toxicity increased) as the 2-alkyl chain was lengthened from methyl through ethyl to n-propyl, with the 2-methyl derivatives consistently exhibiting the lowest acute toxicity within each series [2]. Although these data were generated on 6,7-substituted rather than 5,6-dimethoxy analogs, the class-level trend that shorter 2-alkyl chains confer lower toxicity is a well-established SAR principle across the THIQ family [1]. The target compound, bearing an N(2)-methyl group, is therefore predicted to possess a more favorable acute toxicity profile than its hypothetical 2-ethyl or 2-propyl congeners.

Toxicity 2-Alkyl chain SAR Safety pharmacology

Computationally Predicted Bioactivity Spectrum: Enrichment in Anti-Inflammatory and Lipid Metabolism Regulatory Activities Relative to Des-Ethyl Analog

In silico bioactivity prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm indicates divergent predicted activity profiles for the target 8-ethyl compound compared with its des-ethyl analog. Computational models estimate that the 8-ethyl-5,6-dimethoxy-2-methyl-THIQ scaffold exhibits elevated probability scores for anti-inflammatory activity (Pa ≈ 0.83, Pi ≈ 0.005) and lipid metabolism regulation (Pa ≈ 0.79, Pi ≈ 0.006), as tabulated in publicly accessible prediction databases [1]. While these predictions are algorithm-derived and require experimental validation, they provide a hypothesis-generating framework for differentiating the target compound from analogs lacking the 8-ethyl group, whose predicted activity spectra are not identically reported in the same datasets [1].

In silico prediction PASS analysis Bioactivity spectrum

Optimal Research and Procurement Use Cases for 8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 89549-06-4)


IKKβ/NF-κB Pathway Inhibitor Lead Optimization: 8-Position SAR Probe

Based on the 8-substitution pharmacophoric requirement documented in the Asahi Kasei IKKβ inhibitor patent family (US 8,299,055 B2) [1], this compound serves as an 8-alkyl-substituted probe for systematic exploration of the steric and electronic requirements at the 8-position of the tetrahydroisoquinoline core. The 8-ethyl group provides a neutral, medium-sized hydrophobic substituent (ΔMW +28 Da, ΔLogP +0.5 vs. 8-H) that fills the patent-defined steric pocket without introducing halogen-associated metabolic liabilities. Researchers can benchmark this compound against the 8-bromo analog (CAS 1131594-28-9) to decouple steric from electronic effects at the 8-position in kinase inhibition and cellular NF-κB reporter assays.

Sigma-2 Receptor Pharmacophore Deconvolution: 5,6- vs. 6,7-Dimethoxy Selectivity Profiling

The 5,6-dimethoxy substitution pattern on the THIQ core distinguishes this compound from the validated 6,7-dimethoxy-THIQ sigma-2 pharmacophore [2]. This compound is therefore an essential tool for mapping the methoxy regiochemistry tolerance of sigma-1 and sigma-2 receptors. Procurement of both the 5,6-dimethoxy-8-ethyl-2-methyl-THIQ and the corresponding 6,7-dimethoxy isomer enables direct head-to-head radioligand displacement assays to determine whether the sigma receptor binding pocket accommodates the 5,6-regioisomer, potentially revealing novel subtype selectivity windows not accessible with the canonical 6,7-dimethoxy series.

CNS Penetration Structure–Property Relationship (SPR) Studies: LogP Increment Tool Compound

With a LogP of 2.192—approximately 0.5 log units above the des-ethyl analog (LogP 1.7) [3]—this compound is ideally suited as a tool for CNS penetration SPR studies. The incremental lipophilicity arises exclusively from the 8-ethyl substituent, with no confounding changes in TPSA (21.70 Ų for both compounds) or hydrogen-bonding capacity. Parallel artificial membrane permeability assays (PAMPA-BBB) and MDCK-MDR1 efflux ratio determinations comparing this compound with its des-ethyl analog can isolate the contribution of the 8-ethyl group to passive permeability and P-glycoprotein recognition, informing CNS drug design programs.

Computational Chemistry Benchmarking: QSAR Model Validation Dataset

The availability of precise computed physicochemical descriptors (LogP 2.192, MW 235.33, PSA 21.70, rotatable bonds 3) [1] alongside the computationally predicted bioactivity spectrum (anti-inflammatory Pa 0.827, lipid metabolism regulator Pa 0.786) [4] makes this compound a valuable data point for QSAR and machine learning model validation. The 8-ethyl substituent provides a structurally simple perturbation (single ethyl group addition) whose impact on predicted vs. experimental properties can serve as a benchmark for evaluating the sensitivity of in silico models to minor structural modifications within the THIQ chemical space.

Quote Request

Request a Quote for 8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.